1,6-Anhydro-beta-D-mannopyranose

Overview

Description

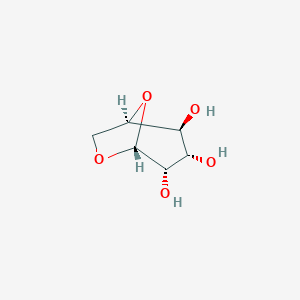

1,6-Anhydro-β-D-mannopyranose (CAS 14168-65-1; molecular formula C₆H₁₀O₅) is a bicyclic monosaccharide derivative formed via intramolecular glycosidic bond formation between the C1 and C6 hydroxyl groups of D-mannose. This compound is notable for its rigid pyranose ring structure, which restricts conformational flexibility and enhances stability under thermal and chemical stress . It serves as a critical intermediate in carbohydrate chemistry, enabling the synthesis of complex oligosaccharides, glycoconjugates, and hyperbranched polymers . Its study also provides insights into sugar pyrolysis pathways, particularly in biomass conversion and biofuel development .

Preparation Methods

Acid-Catalyzed Cyclization and Protective Group Strategies

Acid-Catalyzed Treatment with Dimethyl Acetals

The acid-catalyzed cyclization of D-mannose derivatives is a foundational method for synthesizing 1,6-anhydro-β-D-mannopyranose. Treatment of 1,6-anhydro-β-D-mannopyranose (1 ) with dimethyl acetals—such as benzaldehyde dimethyl acetal, 4-methoxybenzaldehyde dimethyl acetal, or acrolein dimethyl acetal—under acidic conditions (e.g., camphorsulfonic acid in anhydrous DMF) yields dioxolane acetals (2–4 ) . These intermediates enable selective protection of hydroxyl groups, which is critical for subsequent functionalization. For example:

-

Benzylidene acetal formation : Reaction with benzaldehyde dimethyl acetal at 60°C for 12 hours produces the 2,3-O-benzylidene derivative (2 ) in 78% yield .

-

4-Methoxybenzylidene acetal : Using 4-methoxybenzaldehyde dimethyl acetal under similar conditions affords 3 with 85% regioselectivity for the axial isomer .

Hydroxyl Group Protection and Derivatization

After acetal formation, the C4 hydroxyl group is protected to prevent undesired side reactions. Common strategies include:

-

Benzoylation : Treatment with benzoyl chloride in pyridine yields the 4-O-benzoyl derivative (5 ) with 92% efficiency .

-

Methanesulfonylation : Reaction with methanesulfonyl chloride produces the 4-O-mesyl derivative (6 ), a key intermediate for nucleophilic substitution .

Reductive and Oxidative Opening of Acetals

Reductive Cleavage of Benzylidene Groups

Reductive opening of benzylidene acetals using hydrogenolysis (H₂, Pd/C) or sodium cyanoborohydride generates axial ethers. For instance:

-

Compound 8 : Reductive cleavage of 5 with Pd/C under 42 psi H₂ for 4 hours yields the 4-O-benzyl ether (8 ) in 89% yield .

-

Compound 10 : Analogous treatment of the 4-methoxybenzylidene derivative (6 ) produces 10 with 91% efficiency .

Oxidative Cleavage for Regioselective Esterification

Oxidative opening of 4-methoxybenzylidene acetals using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively forms 4-O-(4-methoxybenzoyl) esters (9 ) in 76% yield, demonstrating superior regioselectivity compared to reductive methods .

Base-Mediated Intramolecular Substitution

Synthesis via SN2 Cyclization

Base-mediated intramolecular nucleophilic substitution offers a direct route to 1,6-anhydro sugars. For example:

-

2,3,6-Tri-O-benzyl-α-D-mannopyranosyl chloride : Treatment with sodium hydride (NaH) in THF at reflux induces cyclization, yielding 1,6-anhydro-2,3,6-tri-O-benzyl-β-D-mannopyranose (32 ) in 5% yield alongside elimination byproducts (e.g., 25 , 71% yield) .

-

Deprotection : Hydrogenolysis of 32 using Pd(OH)₂/C under H₂ atmosphere removes benzyl groups, affording pure 1,6-anhydro-β-D-mannopyranose in 67% yield .

Challenges in Industrial-Scale Production

Pyrolysis and Thermal Degradation

Industrial methods often involve pyrolysis of D-mannose under reduced pressure or acidic conditions. However, these processes face challenges:

-

Low yields : Pyrolysis at 250°C under vacuum typically yields <30% due to competing decomposition pathways .

-

Byproduct formation : Co-production of levoglucosan and other anhydrosaccharides necessitates costly chromatographic separation .

Solvent and Catalyst Optimization

Recent advances focus on improving efficiency:

-

Ionic liquid solvents : Using 1-ethyl-3-methylimidazolium acetate enhances reaction rates by stabilizing transition states .

-

Heterogeneous catalysts : Zeolites (e.g., H-ZSM-5) reduce side reactions, increasing yields to 45% at 220°C .

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Critical spectroscopic data for validating 1,6-anhydro-β-D-mannopyranose derivatives include:

| Technique | Key Signals | Compound |

|---|---|---|

| ¹³C NMR | C1: 91.5 ppm, C6: 68.2 ppm (anisochrony) | 32 |

| HRMS | m/z 511.0879 [M+Na]⁺ (C₂₀H₂₄O₁₂SNa⁺) | 16 |

| IR | 1740 cm⁻¹ (C=O stretch, acetylated derivatives) | 5 |

Chromatographic Purity Assessment

Gas chromatography (GC) on VF-5MS columns (30 m × 0.25 mm) with He carrier gas resolves 1,6-anhydro-β-D-mannopyranose from stereoisomers like levoglucosan, showing distinct retention times (RT: 13.43 min vs. 12.87 min) .

Comparative Analysis of Methodologies

Yield and Efficiency

Scalability and Cost

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-D-galactose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-galactonic acid using specific strains of Pseudomonas putida.

Reduction: The compound can be reduced using tri-n-butyltin deuteride to form deuterated derivatives.

Substitution: Photobromination of 1,6-anhydro-D-galactose derivatives can lead to the formation of brominated products.

Common Reagents and Conditions

Oxidation: Pseudomonas putida strains are used for selective oxidation.

Reduction: Tri-n-butyltin deuteride is used for reduction reactions.

Substitution: Photobromination is carried out using bromine under specific conditions.

Major Products Formed

Oxidation: D-galactonic acid.

Reduction: Deuterated derivatives of 1,6-anhydro-D-galactose.

Substitution: Brominated derivatives of 1,6-anhydro-D-galactose.

Scientific Research Applications

1,6-Anhydro-D-galactose has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-Anhydro-D-galactose primarily revolves around its ability to serve as a precursor for the synthesis of various bioactive compounds and polysaccharides. It interacts with cell surface receptors and intracellular signaling pathways to exert its biological effects. The compound promotes cell proliferation, enhances extracellular matrix formation, and modulates immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Anhydrosaccharides

1,6-Anhydro-β-D-mannopyranose belongs to a family of 1,6-anhydropyranoses, including:

Structural and Functional Insights :

- Stereochemical Impact: The C2/C3/C4 hydroxyl group configurations dictate hydrogen-bonding patterns and reactivity. For example, levoglucosan (gluco configuration) forms stronger hydrogen-bonded networks than 1,6-anhydro-β-D-mannopyranose (manno configuration), influencing their glass transition temperatures (Tg) and fragility under high pressure .

- Thermal Behavior: Under compression, 1,6-anhydro-β-D-mannopyranose exhibits a lower fragility index compared to levoglucosan, attributed to differences in intermolecular interactions (hydrogen bonding vs. van der Waals forces) .

Acetylated Derivatives

Acetylation at specific hydroxyl groups alters reactivity and stability:

Reactivity Comparison :

- Acid-catalyzed reactions of acetylated derivatives (e.g., with trifluoromethanesulfonic acid) reveal distinct pathways: tri-O-acetyl-1,6-anhydro-β-D-mannopyranose forms equilibrium mixtures of altro- and manno-ions, whereas allopyranose derivatives undergo ring contraction .

Hyperbranched Polymer Precursors

1,6-Anhydro-β-D-mannopyranose acts as an AB₄-type monomer for cationic polymerization, yielding hyperbranched polysaccharides with a degree of branching (DB) of 0.38–0.44 . In contrast, 1,6-anhydro-β-D-glucopyranose-derived polymers exhibit different branching patterns due to steric and electronic effects of the C2 hydroxyl group .

Thermal and Dynamic Behavior

- High-Pressure Studies: Dielectric spectroscopy shows that 1,6-anhydro-β-D-mannopyranose (hydrogen-bonded system) has a higher pressure coefficient of glass transition temperature (dTg/dp = 193 K/GPa) compared to acetylated glucopyranose derivatives (dTg/dp = 168 K/GPa) .

- Biomass Conversion: Unlike levoglucosan, 1,6-anhydro-β-D-mannopyranose is less abundant in biomass pyrolysis products but is critical for understanding hemicellulose degradation .

Biological Activity

1,6-Anhydro-beta-D-mannopyranose (also known as mannosan) is a cyclic sugar that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the absence of a hydroxyl group at the C6 position, which distinguishes it from other sugars. Its chemical formula is C₆H₁₀O₅, and it exhibits a ring structure that plays a crucial role in its biological interactions.

The biological activity of this compound primarily involves its interaction with specific cellular receptors. It is believed to trigger signaling pathways that lead to the synthesis of proteins and other biomolecules. This monosaccharide's ability to modulate cellular functions makes it a valuable compound in biochemical research.

Key Mechanisms:

- Binding to Cell Receptors : The compound binds to specific receptors on cell membranes, initiating intracellular signaling cascades.

- Influence on Glycoprotein and Glycolipid Biosynthesis : It plays a role in the biosynthesis of glycoproteins and glycolipids, which are essential for cell recognition and signaling.

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit enzymes such as alpha-D-mannosidase and yeast alpha-D-glucosidase. These enzymes are critical in carbohydrate metabolism, making the compound a potential candidate for therapeutic applications against metabolic disorders .

- Cell Proliferation : Studies have shown that this compound promotes cell proliferation and enhances extracellular matrix formation, which is vital for tissue repair and regeneration.

- Immune Modulation : The compound has been observed to modulate immune responses, suggesting its potential use in immunotherapy.

Case Studies

- Inhibition of Alpha-D-Mannosidase :

- Cellular Effects :

-

Phosphorylation Studies :

- Research involving levoglucosan kinase purified from Sporobolomyces salmonicolor showed that this enzyme specifically phosphorylates levoglucosan (another anhydrosugar) but also slightly phosphorylates mannosan. The kinetic parameters revealed a high Km value for levoglucosan, indicating its affinity towards this substrate .

Applications in Biotechnology

The unique properties of this compound make it suitable for various applications:

- Synthetic Building Blocks : It serves as a precursor for synthesizing complex carbohydrates and bioactive compounds. Its derivatives can be utilized in organic synthesis to create advanced intermediates necessary for pharmaceuticals .

- Biochemical Research : The compound is used in studies focusing on carbohydrate metabolism, enzyme activity modulation, and cellular signaling pathways.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,6-Anhydro-β-D-mannopyranose, and how can they be experimentally validated?

- Answer : The compound has the molecular formula C₆H₁₀O₅ (MW: 162.14 g/mol) and a CAS registry number 498-07-7 . Key thermodynamic properties include:

- Combustion enthalpy (ΔcH°solid) : -2542.9 kJ/mol

- Sublimation enthalpy : 110.9 kJ/mol at 298 K

Experimental validation involves differential scanning calorimetry (DSC) for phase transitions and bomb calorimetry for combustion enthalpy. The IUPAC Standard InChIKey (TWNIBLMWSKIRAT-RXRWUWDJSA-N ) ensures unambiguous chemical identification .

Q. What synthetic strategies are effective for producing 1,6-Anhydro-β-D-mannopyranose derivatives?

- Answer : Selective benzoylation or acetylation is achieved using dibutyltin oxide as a catalyst under anhydrous conditions. For example:

- Benzoylation : Methyl α-D-mannopyranoside reacts with benzoyl chloride in DMF at 0°C, followed by purification via silica gel chromatography .

- Hydrogenolysis : Benzyl-protected intermediates (e.g., benzyl-3,4,6-tri-O-benzyl-β-D-mannopyranoside) are deprotected using Pd/C under H₂ atmosphere (42 psi, 4 hours) .

Q. How can 1,6-Anhydro-β-D-mannopyranose be distinguished from its stereoisomers (e.g., levoglucosan) in environmental samples?

- Answer : Ion chromatography with pulsed amperometric detection (IC-PAD) is used to separate monosaccharide anhydrides. Distinct retention times and mass spectrometry (e.g., HRMS) differentiate mannosan (1,6-Anhydro-β-D-mannopyranose) from levoglucosan (1,6-Anhydro-β-D-glucopyranose) based on fragmentation patterns .

Advanced Research Questions

Q. How does high pressure affect the molecular dynamics of 1,6-Anhydro-β-D-mannopyranose in plastic crystalline phases?

- Answer : Broadband Dielectric Spectroscopy (BDS) reveals that compression increases the fragility index (m) from 45 (ambient pressure) to 60 (1.2 GPa), indicating enhanced cooperativity in molecular motion. The pressure coefficient of the glassy crystal transition temperature (dTgc/dp ) is 190 K/GPa, calculated using the Ehrenfest equation. These results align with PVT data for H-bonded systems .

Q. What conformational changes in 1,6-Anhydro-β-D-mannopyranose are detectable via Raman optical activity (ROA) spectroscopy?

- Answer : Chair-to-boat conformational transitions induce significant ROA intensity shifts at 680 cm⁻¹ (C-O-C ring deformation) and 1120 cm⁻¹ (C-H bending). Explicit solvation with water molecules (via COSMO continuum modeling) further alters the spectrum, with solvent interactions stabilizing the chair conformation .

Q. How can 1,6-Anhydro-β-D-mannopyranose serve as a tracer for biomass burning in atmospheric aerosols?

- Answer : As a pyrolysis product of hemicellulose, it is quantified in water-soluble organic carbon (WSOC) fractions using IC-PAD. Its atmospheric lifetime (>10 days) and stability under UV radiation make it a robust tracer. Calibration requires spike-recovery experiments with isotopically labeled analogs (e.g., ¹³C-mannosan) to correct for matrix effects .

Q. What methodologies resolve contradictions in reported thermodynamic data for 1,6-Anhydro-β-D-mannopyranose?

- Answer : Discrepancies in sublimation enthalpy (±5% across studies) arise from sample purity and measurement techniques. Validate data via:

- Gas-phase calorimetry for ΔsubH° (avoiding decomposition).

- Thermogravimetric analysis (TGA) coupled with mass spectrometry to detect impurities .

Q. Methodological Tables

Table 1. Thermodynamic Properties of 1,6-Anhydro-β-D-mannopyranose

| Property | Value | Measurement Technique | Reference |

|---|---|---|---|

| ΔcH°(solid) | -2542.9 kJ/mol | Bomb calorimetry | |

| ΔsubH° (298 K) | 110.9 kJ/mol | Gas-phase calorimetry | |

| Glass transition (Tgc) | 320 K (1.2 GPa) | BDS under high pressure |

Table 2. Key Spectral Signatures (ROA)

| Conformation | Peak (cm⁻¹) | Assignment | Solvent Effect |

|---|---|---|---|

| Chair | 680 | C-O-C ring deformation | Stabilized by H₂O |

| Boat | 1120 | C-H bending | Intensity reduced |

Properties

IUPAC Name |

6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14168-65-1, 498-07-7, 644-76-8 | |

| Record name | NSC226600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levoglucosan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Anhydro-beta-D-galactopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.